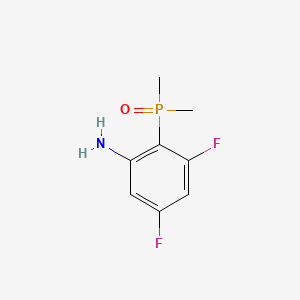
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide is a chemical compound with the molecular formula C8H10F2NOP and a molecular weight of 205.14 g/mol . This compound is characterized by the presence of an amino group, two fluorine atoms, and a dimethylphosphine oxide group attached to a benzene ring. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide typically involves the reaction of 2,4-difluoroaniline with dimethylphosphine oxide under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and advanced purification techniques to achieve the required quality standards. The process is optimized to minimize waste and maximize efficiency, often involving continuous monitoring and automation .
Analyse Chemischer Reaktionen
Types of Reactions
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states of phosphorus.
Reduction: Reduction reactions can convert the phosphine oxide group to other phosphorus-containing functional groups.
Substitution: The amino and fluorine groups can participate in substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides with higher oxidation states, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
(2-Amino-4,6-difluorophenyl)dimethylphosphine oxide has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide involves its interaction with molecular targets through its functional groups. The amino group can form hydrogen bonds, while the phosphine oxide group can coordinate with metal ions. These interactions can influence various biochemical pathways and molecular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2-Amino-4,6-difluorophenyl)dimethylphosphine oxide include:
- (2-Amino-4,6-dichlorophenyl)dimethylphosphine oxide
- (2-Amino-4,6-dibromophenyl)dimethylphosphine oxide
- (2-Amino-4,6-dimethylphenyl)dimethylphosphine oxide
Uniqueness
What sets this compound apart from these similar compounds is the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability and alter its electronic properties, making it a valuable compound for various applications .
Eigenschaften
Molekularformel |
C8H10F2NOP |
|---|---|
Molekulargewicht |
205.14 g/mol |
IUPAC-Name |
2-dimethylphosphoryl-3,5-difluoroaniline |
InChI |
InChI=1S/C8H10F2NOP/c1-13(2,12)8-6(10)3-5(9)4-7(8)11/h3-4H,11H2,1-2H3 |
InChI-Schlüssel |
UVYZFGORXLNKJW-UHFFFAOYSA-N |
Kanonische SMILES |
CP(=O)(C)C1=C(C=C(C=C1F)F)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-(2-Chloroethyl)-3-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]urea](/img/structure/B14017809.png)
methanol](/img/structure/B14017817.png)
![Tert-butyl 4-[4-nitro-3-(piperidin-1-YL)phenyl]piperazine-1-carboxylate](/img/structure/B14017820.png)
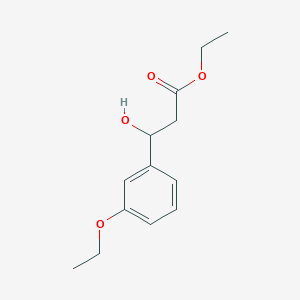
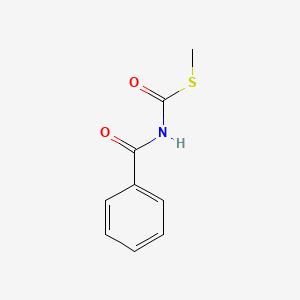
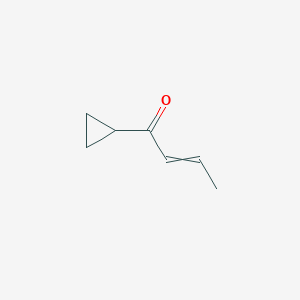
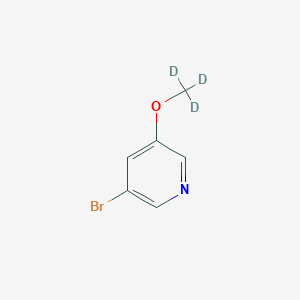
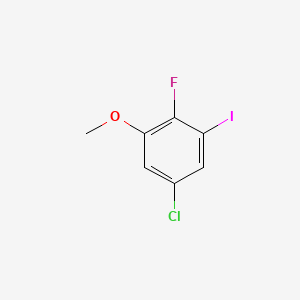
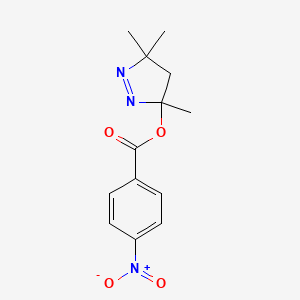
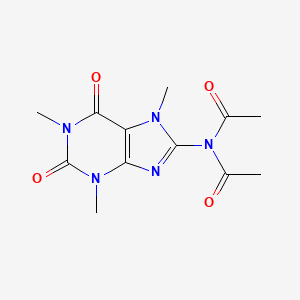

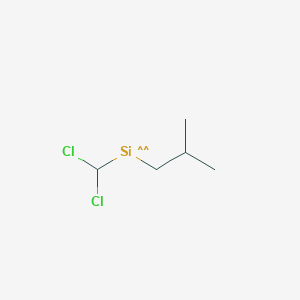
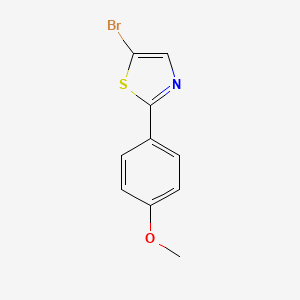
![3-chloro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B14017883.png)
